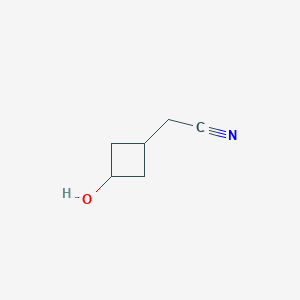

2-(3-Hydroxycyclobutyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

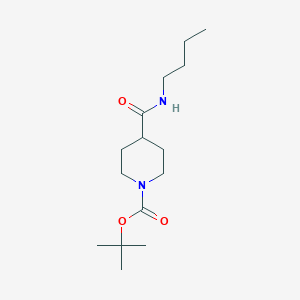

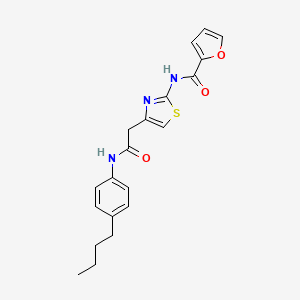

2-(3-Hydroxycyclobutyl)acetonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl ring with a hydroxyl group at the 3rd position and an acetonitrile group attached to the ring .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The predicted density is 1.123±0.06 g/cm3, and the predicted boiling point is 259.5±13.0 °C .Aplicaciones Científicas De Investigación

Rapid Identification of Irradiated Food

One application of a closely related compound, 2-dodecylcyclobutanone (a type of 2-alkylcyclobutanone), involves its use as a marker signature for identifying irradiated food. A developed method for extracting this compound from γ-irradiated food uses direct extraction with acetonitrile, significantly reducing solvent consumption and processing time. This technique, involving direct acetonitrile extraction followed by liquid chromatography-tandem mass spectrometric analysis, offers a more efficient approach to surveillance of irradiated food products (Chan, Ye, & Leung, 2014).

Complex Formation and Polymer Synthesis

The reactivity of 3-phenyl-4-hydroxycyclobut-3-ene-1,2-dione (phenylsquarate) with transition metals in acetonitrile solutions has been explored, leading to the formation of both linear polymers and monomeric complexes. This research highlights the potential of acetonitrile as a solvent in the synthesis of complex organometallic structures and polymers with potential applications in materials science and catalysis (Williams et al., 2001).

Bioactive Compound Isolation from Fungi

A study on the chemical investigation of an endophytic fungus yielded bioactive compounds, including 2-hydroxy-alternariol, with potent inhibition of reactive oxygen species (ROS) production in human neutrophils. This finding underscores the importance of acetonitrile in extracting and identifying novel natural products with potential therapeutic applications (Chapla et al., 2014).

Catalysis and Synthetic Chemistry

Acetonitrile is used as a solvent in various synthetic and catalytic reactions to create complex molecules and polymers. Research demonstrates its utility in reactions such as the Bronsted acid-mediated transformation of cyclopropylcarbinols, leading to ring-enlarged products. These studies highlight the role of acetonitrile in facilitating novel synthetic pathways and its potential for creating new materials or pharmaceuticals (Shi & Tian, 2006).

Analytical and Detection Methods

The use of acetonitrile in high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) for the analysis of basic drugs showcases its importance in analytical chemistry. The selection of stationary phases and optimization of mobile phases with acetonitrile enhance the detection and analysis of pharmaceutical compounds, indicating its critical role in improving analytical methodologies and drug analysis (Needham et al., 2000).

Safety and Hazards

2-(3-Hydroxycyclobutyl)acetonitrile is classified as a Category 2 skin corrosive/irritant . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

2-(3-hydroxycyclobutyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYGFQVUHWMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2636965.png)

![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)

![1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2636974.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2636975.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)

![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)